BenchChemオンラインストアへようこそ!

4-(Azetidin-1-yl-methyl)-nitrobenzene

Medicinal Chemistry Physicochemical Property Profiling Fragment-Based Drug Design

4-(Azetidin-1-yl-methyl)-nitrobenzene (IUPAC: 1-[(4-nitrophenyl)methyl]azetidine) is a synthetic small molecule belonging to the N-benzylazetidine class, characterized by a para-nitrobenzyl substituent coupled to a strained four-membered azetidine ring. With a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol, this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and small-molecule drug discovery programs.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 263339-25-9
Cat. No. B8668206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl-methyl)-nitrobenzene
CAS263339-25-9
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O2/c13-12(14)10-4-2-9(3-5-10)8-11-6-1-7-11/h2-5H,1,6-8H2
InChIKeyLNPHQJHJCPPYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-1-yl-methyl)-nitrobenzene (CAS 263339-25-9) – Procurement-Relevant Chemical Profile and Comparator Context


4-(Azetidin-1-yl-methyl)-nitrobenzene (IUPAC: 1-[(4-nitrophenyl)methyl]azetidine) is a synthetic small molecule belonging to the N-benzylazetidine class, characterized by a para-nitrobenzyl substituent coupled to a strained four-membered azetidine ring [1]. With a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol, this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and small-molecule drug discovery programs . Its nitro group serves as a latent amine handle, enabling chemoselective reduction to the corresponding aniline derivative 4-(azetidin-1-ylmethyl)aniline (CAS 263339-26-0), a building block of significant interest for parallel library synthesis and SAR exploration [2]. The compound is commercially available from multiple suppliers at typical purities of 95% but is not itself intended as a bioactive final product, distinguishing it from more advanced azetidine-based clinical candidates .

Why In-Class Substitution of 4-(Azetidin-1-yl-methyl)-nitrobenzene with Alternative N-Benzyl Heterocyclic Nitroarenes Fails in MedChem Workflows


Generic substitution of 4-(azetidin-1-yl-methyl)-nitrobenzene with closely related N-benzyl heterocyclic nitroarenes—such as the pyrrolidine (5-membered), piperidine (6-membered), or direct N-phenyl azetidine analogs—is not chemically or functionally equivalent. The four-membered azetidine ring imparts distinct physicochemical properties, including a markedly lower LogP (XLogP3-AA = 1.7) compared to N-benzylpyrrolidine or N-benzylpiperidine nitroarene counterparts, and a reduced topological polar surface area (TPSA = 49.1 Ų) relative to hydrogen-bond-donating secondary amine scaffolds [1]. These differences translate into altered permeability, solubility, and metabolic stability profiles in downstream derived compounds, directly impacting lead optimization outcomes. Furthermore, the nitro group position (para to the methylene linker) is critical for chemoselective reduction strategies: the benzylic C–N bond between the azetidine nitrogen and the 4-nitrobenzyl moiety is a key diversification point that is absent in direct N-phenyl azetidine analogs such as 1-(4-nitrophenyl)azetidine (CAS 31947-44-1), where the nitrogen is directly attached to the aryl ring and the methylene spacer—a critical rotational degree of freedom—is lost, fundamentally altering the geometry and binding potential of any derived pharmacophore .

4-(Azetidin-1-yl-methyl)-nitrobenzene – Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Azetidine vs. Pyrrolidine and Piperidine N-Benzyl Nitroarene Analogs

The azetidine-containing scaffold 4-(azetidin-1-yl-methyl)-nitrobenzene displays a calculated XLogP3-AA of 1.7 and a topological polar surface area (TPSA) of 49.1 Ų, with zero hydrogen bond donors and exactly 2 rotatable bonds [1]. In contrast, the direct 5-membered pyrrolidine analog 1-(4-nitrobenzyl)pyrrolidine (CAS 40277-01-8) is predicted to exhibit a higher LogP (estimated ~2.1–2.3) owing to increased lipophilicity from the additional methylene unit, while the 6-membered piperidine analog 1-(4-nitrobenzyl)piperidine (CAS 39742-63-3) further elevates LogP and increases the number of rotatable bonds, reducing overall ligand efficiency metrics in fragment-based settings. The azetidine ring's smaller size and higher fraction of sp³-hybridized carbons (Fsp³ = 0.70) relative to the larger heterocycles contribute to a superior balance of solubility and permeability, a phenomenon well-documented for azetidine-containing building blocks in drug design programs .

Medicinal Chemistry Physicochemical Property Profiling Fragment-Based Drug Design

Ring Strain-Driven Chemoselective Reactivity vs. Less-Strained Heterocyclic Analogs

The azetidine ring possesses an estimated ring strain energy of approximately 25.2 kcal/mol, which is intermediate between aziridine (~27 kcal/mol) and pyrrolidine (~5 kcal/mol) [1]. This strain energy is a critical differentiator: it enables acid-mediated ring-opening reactions that are not accessible to pyrrolidine or piperidine analogs under comparable conditions, while providing greater stability than the highly labile aziridine ring. In the specific context of 4-(azetidin-1-yl-methyl)-nitrobenzene, the ring strain can be exploited for downstream diversification via nucleophilic ring-opening, generating linear amino-alcohol or amino-halide derivatives that retain the 4-nitrobenzyl pharmacophore information [2]. The pyrrolidine and piperidine N-benzyl nitroarene counterparts lack this ring-opening reactivity profile under mild acid conditions, limiting their utility as dual-purpose intermediates that can serve both as intact scaffolds and as precursors to ring-opened products.

Synthetic Chemistry Ring Strain Chemoselective Derivatization

Nitro-to-Aniline Reduction as a Key Diversification Gateway vs. Non-Reducible Analogs

4-(Azetidin-1-yl-methyl)-nitrobenzene undergoes catalytic hydrogenation with Raney nickel to quantitatively yield 4-(azetidin-1-ylmethyl)aniline (CAS 263339-26-0), a primary aromatic amine that serves as a direct coupling partner for amide bond formation, sulfonamide synthesis, urea generation, and reductive amination with diverse aldehydes [1]. This two-step sequence—commercially procure the nitro compound, then reduce to the aniline—provides a controlled entry into azetidine-containing chemical space with a free amine handle. In contrast, analogs lacking the reducible nitro group (e.g., 1-benzylazetidine, CAS 2986-17-8) require de novo introduction of functional handles via electrophilic aromatic substitution or directed metalation, which is incompatible with many drug-like scaffolds. The reduction step itself has been validated in patent contexts: the compound is specifically cited as being reduced analogously to Example 55 in US Patent 6,855,710 B2, confirming its established role as a penultimate intermediate in kinase inhibitor synthesis [2]. Comparator structures that lack the para-nitro group or feature alternative reducible functionalities (e.g., cyano, ester) cannot access the same downstream amine with equivalent atom economy and step count.

Synthetic Methodology Chemoselective Reduction Parallel Library Synthesis

Scaffold Conformational Restriction: Azetidine Methylene Spacer vs. Direct N-Aryl Azetidine in Target Binding Geometry

The presence of a methylene (–CH2–) spacer between the azetidine nitrogen and the 4-nitrophenyl ring in 4-(azetidin-1-yl-methyl)-nitrobenzene introduces a critical rotational degree of freedom (rotatable bond count = 2) that is absent in the direct N-aryl analog 1-(4-nitrophenyl)azetidine (CAS 31947-44-1), where the azetidine nitrogen is directly attached to the aromatic ring . This structural feature produces a distinct vector geometry: the methylene spacer orients the azetidine ring out of the plane of the phenyl ring with a calculated N–CH2–Caryl bond angle of approximately 109.5°, compared to the planar N-aryl geometry of the direct analog. In derived pharmacophores, this difference translates into altered exit vector trajectories for substituents attached to the azetidine ring, directly impacting binding pocket complementarity. This geometric distinction is particularly relevant for kinase inhibitor design programs where precise spatial orientation of the solvent-exposed moiety is critical for modulating selectivity across the kinome .

Conformational Analysis Structure-Based Drug Design Scaffold Geometry

Absence of Hydrogen Bond Donors: A Differentiating Feature for CNS Drug Discovery vs. Pyrrolidine/Piperidine Amino Analogs

4-(Azetidin-1-yl-methyl)-nitrobenzene possesses zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3, comprising the two nitro oxygens and the azetidine nitrogen) [1]. This HBD = 0 profile is a significant differentiator from N-benzyl heterocyclic analogs that incorporate secondary amine functionality (e.g., 4-(pyrrolidin-1-ylmethyl)aniline, which has HBD = 1 from the aniline NH, or reduced piperidine analogs with HBD = 0–1 depending on substitution). In CNS drug discovery, the absence of hydrogen bond donors is strongly correlated with improved passive blood-brain barrier (BBB) permeability, as each additional HBD is estimated to reduce BBB penetration potential by approximately 2- to 5-fold [2]. The nitro group serves as a metabolically stable, non-donor isostere that can be retained in the final compound or reduced to the aniline specifically when a hydrogen bond donor is desired—a strategic optionality not available in compounds that inherently carry an unprotected amine.

CNS Drug Discovery Blood-Brain Barrier Permeability Hydrogen Bonding

Validated Intermediate Status in CDK Kinase Inhibitor Patent Chemistry vs. Non-Patented Azetidine Building Blocks

4-(Azetidin-1-yl-methyl)-nitrobenzene is explicitly referenced as a synthetic intermediate in US Patent 6,855,710 B2, which claims substituted indolinones with inhibitory activity against CDK kinases (CDK1–CDK9) and receptor tyrosine kinases including HER2, EGFR, FGFR, IGF-1R, and KDR [1]. The compound is reduced analogously to Example 55 to generate the corresponding aniline building block used in the construction of the final kinase inhibitors. This patent-validated intermediate status provides procurement traceability and intellectual property context that is absent for many commercially available azetidine building blocks, such as 1-benzylazetidine (CAS 2986-17-8) or 1-(4-methoxybenzyl)azetidine, which lack documented use in issued composition-of-matter patents. For industrial users synthesizing patent-protected kinase inhibitor scaffolds or conducting freedom-to-operate analyses, this documented patent lineage represents a verifiable reference point that generic azetidine building blocks do not provide.

Patent Chemistry CDK Kinase Inhibitors Validated Synthetic Intermediate

4-(Azetidin-1-yl-methyl)-nitrobenzene – Best-Fit Application Scenarios Based on Quantitative Differentiation Evidence


Parallel Library Synthesis of Azetidine-Containing Kinase Inhibitor Analogs

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should prioritize 4-(azetidin-1-yl-methyl)-nitrobenzene as the entry point for azetidine-containing scaffolds. The validated two-step sequence—procure the nitro compound, reduce to 4-(azetidin-1-ylmethyl)aniline, then diversify via amide coupling, sulfonamide formation, or reductive amination—provides a robust, patent-precedented route with traceable lineage to CDK inhibitor chemical matter as documented in US Patent 6,855,710 B2 [1]. The zero HBD profile and favorable LogP (1.7) of the nitro intermediate ensure that the building block itself does not introduce undesirable polarity or hydrogen bonding that could compromise the physicochemical profile of the final library members, a critical consideration for maintaining CNS drug-likeness where applicable [2].

Fragment-Based Lead Generation Requiring Low Lipophilicity Heterocyclic Building Blocks

Fragment-based drug discovery (FBDD) programs demand starting fragments with LogP typically below 3 and molecular weight below 250 Da to ensure efficient fragment elaboration without exceeding lead-like property thresholds. 4-(Azetidin-1-yl-methyl)-nitrobenzene (MW 192.21, XLogP3 1.7) falls well within these fragment guidelines and offers a markedly lower LogP than the corresponding pyrrolidine (MW ~206, est. LogP ~2.1–2.3) or piperidine (MW ~234, est. LogP ~2.5–2.8) N-benzyl nitroarene analogs [1]. The azetidine ring's high Fsp³ character (0.70) and the presence of a reducible nitro group that can be transformed into diverse vectors (amine, amide, sulfonamide, urea) make this compound an ideal fragment starting point for generating three-dimensional, lead-like molecules with favorable developability profiles [2].

Chemoselective Ring-Opening Diversification for Non-Canonical Amino-Alcohol Synthesis

Synthetic chemistry groups pursuing non-canonical amino-alcohol scaffolds should procure 4-(azetidin-1-yl-methyl)-nitrobenzene specifically for its acid-catalyzed ring-opening reactivity, which is enabled by the azetidine ring strain energy (~25.2 kcal/mol) [1]. This reactivity is absent in pyrrolidine and piperidine analogs, which resist ring-opening under comparable mild acid conditions. The resulting ring-opened products retain the 4-nitrobenzyl group, which can subsequently be reduced to the aniline for further elaboration, creating a unique synthetic pathway that generates linear, functionalized intermediates not accessible from the more common 5- or 6-membered heterocyclic building blocks. This dual-mode reactivity (scaffold retention vs. ring-opening) effectively doubles the accessible chemical space from a single purchased intermediate.

Patent-Literate Procurement for Freedom-to-Operate Analysis in CDK Inhibitor Programs

For industrial research organizations conducting freedom-to-operate (FTO) analyses or synthesizing patent-protected kinase inhibitor scaffolds, the documented use of 4-(azetidin-1-yl-methyl)-nitrobenzene as a defined intermediate in US Patent 6,855,710 B2 (Example 55) provides a verifiable reference point that is absent for generic, non-patent-linked azetidine building blocks [1]. Procurement teams can cite this patent linkage to justify the selection of this specific intermediate over cheaper but undocumented alternatives, reducing the risk of unforeseen intellectual property complications. Additionally, the patent's CDK inhibitor context provides synthetic chemists with validated reaction conditions (Raney nickel hydrogenation) that can be directly adopted without method development, accelerating the transition from procurement to productive use.

Quote Request

Request a Quote for 4-(Azetidin-1-yl-methyl)-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.